molecular formula C14H11NO3S B5121389 2-methylbenzo[h]quinoline-10-sulfonic acid

2-methylbenzo[h]quinoline-10-sulfonic acid

Cat. No.: B5121389
M. Wt: 273.31 g/mol
InChI Key: BDQKOKHWXQRNBH-UHFFFAOYSA-N
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Description

2-methylbenzo[h]quinoline-10-sulfonic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities . This compound features a quinoline core with a methyl group at the 2-position and a sulfonic acid group at the 10-position, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-methylbenzo[h]quinoline-10-sulfonic acid, can be achieved through several methods. Traditional methods involve the condensation of aniline derivatives with ketones or aldehydes . For example, the Friedländer synthesis is a common method where 2-aminobenzaldehyde reacts with a ketone in the presence of an acid catalyst to form the quinoline ring .

Recent advances have introduced greener and more sustainable synthetic approaches, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale reactions using continuous flow processes. These methods ensure consistent product quality and higher yields. Catalysts such as montmorillonite K-10, a strong and environmentally benign solid acid, are used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-methylbenzo[h]quinoline-10-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Zinc dust, acetic acid

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinolines, and substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 2-methylbenzo[h]quinoline-10-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in various biochemical processes. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells and exhibiting antimicrobial properties .

Properties

IUPAC Name

2-methylbenzo[h]quinoline-10-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-9-5-6-11-8-7-10-3-2-4-12(19(16,17)18)13(10)14(11)15-9/h2-8H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQKOKHWXQRNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2C(=CC=C3)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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